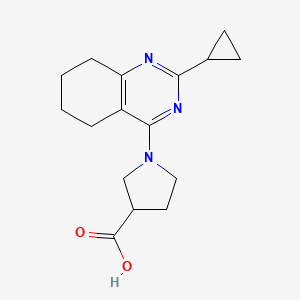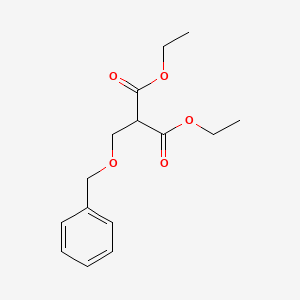
2,2-Diphenyl-1,2-dihydro-3H-indol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Diphenylindolin-3-one is a compound belonging to the indolinone family, characterized by the presence of two phenyl groups attached to the second carbon of the indolinone core. Indolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2,2-diphenylindolin-3-one involves a metal-free cross-coupling reaction. This method allows the synthesis of indolin-3-ones bearing a C2-quaternary functionality from readily available substrates in a short reaction time . Another approach involves a cascade Fischer indolization/Claisen rearrangement reaction, which provides a facile entry to 2,2-disubstituted indolin-3-ones under mild reaction conditions .
Industrial Production Methods
Industrial production methods for 2,2-diphenylindolin-3-one are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
2,2-Diphenylindolin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indolinone derivatives.
Reduction: Reduction reactions can convert the indolinone core to indoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings or the indolinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted indolinones and indolines, depending on the specific reagents and conditions used.
科学的研究の応用
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Indolinone derivatives are used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,2-diphenylindolin-3-one and its derivatives involves binding to specific molecular targets, such as enzymes and receptors. This binding can inhibit the activity of these targets, leading to various biological effects. For example, some indolinone derivatives have been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression .
類似化合物との比較
Similar Compounds
Indole: A parent compound with a similar core structure but lacking the phenyl groups.
Indolin-2-one: Another indolinone derivative with different substitution patterns.
Isatin: An indole derivative with a ketone group at the second position.
Uniqueness
2,2-Diphenylindolin-3-one is unique due to the presence of two phenyl groups at the second carbon, which can significantly influence its chemical reactivity and biological activity compared to other indolinone derivatives .
特性
CAS番号 |
1922-77-6 |
|---|---|
分子式 |
C20H15NO |
分子量 |
285.3 g/mol |
IUPAC名 |
2,2-diphenyl-1H-indol-3-one |
InChI |
InChI=1S/C20H15NO/c22-19-17-13-7-8-14-18(17)21-20(19,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,21H |
InChIキー |
CDXGJOOAXIMXTQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3N2)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


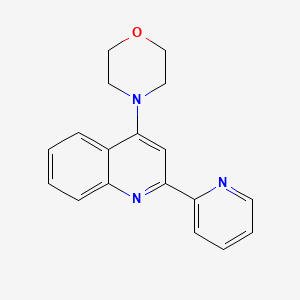


![tert-Butyl 7-(aminomethyl)-2-ethyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B11840679.png)

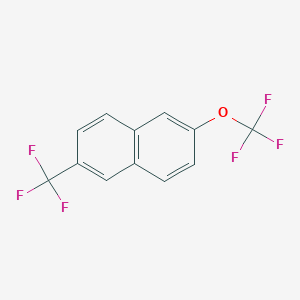
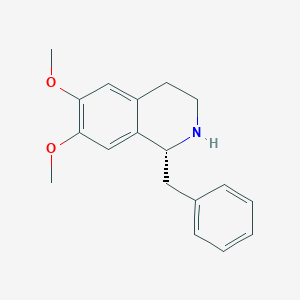
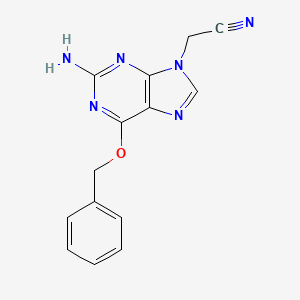
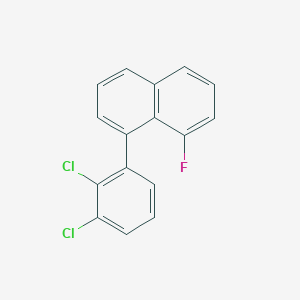
![3,8-Dimethoxy-4-methylbenzo[g]quinoline-5,10-dione](/img/structure/B11840706.png)
